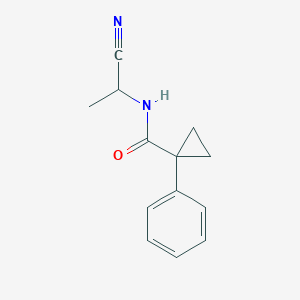

![molecular formula C12H10N4S B2730898 4-methylsulfanyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 70011-68-6](/img/structure/B2730898.png)

4-methylsulfanyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolo[3,4-d]pyrimidine is a fused nitrogen-containing heterocyclic ring system . It’s considered as a privileged core skeleton in biologically active compounds and is seen as a bioisostere of natural purine .

Synthesis Analysis

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors . The synthesis involved the design of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold . Another study reported the ultrasonic-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4-ol tethered with 1,2,3-triazoles .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives has been analyzed using density functional theory (DFT) B3LYP method in conjunction with the 6-31G** basis set .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives have been studied . The reactions involved the design and synthesis of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives have been analyzed. In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties .科学的研究の応用

Medical Chemistry

Heterocycles incorporating a pyrimidopyrimidine scaffold, like our compound, have aroused great interest from researchers in the field of medical chemistry . They are used as anti-bacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents .

Kinase Inhibitor Scaffolds

Fused pyrimidine cores are privileged kinase scaffolds . The 2-amino-pyrido[3,4-d]pyrimidine core, which is similar to our compound, addresses key pharmacophoric elements of the kinase ATP pocket . This makes it a potential candidate for the development of kinase inhibitors, which are effective treatments for cancer .

Anti-Inflammatory Activities

Although specific information about the anti-inflammatory activities of our compound is not available, pyrimidines have been reported to have significant anti-inflammatory properties . Therefore, it’s possible that our compound could also exhibit similar activities.

Synthesis of Heterocyclic Compounds

Our compound could be used in the synthesis of other heterocyclic compounds of pharmaceutical interest . These compounds could have a wide range of biological characteristics .

Oxidation and Corrosion Inhibitors

Researcher Khaled M. Elattar focuses on the synthesis of heterocyclic compounds of pharmaceutical interest and evaluating their efficiency as oxidation and corrosion inhibitors . Our compound could potentially be used in this area of research.

Coordination Chemistry

The reactivity of the substituents attached to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry, could be of interest .

作用機序

将来の方向性

特性

IUPAC Name |

4-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4S/c1-17-12-10-7-15-16(11(10)13-8-14-12)9-5-3-2-4-6-9/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTIEZYJQMOLMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methylsulfanyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2730817.png)

![6-fluoro-N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2730820.png)

![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2730822.png)

![7-Chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine;dihydrochloride](/img/structure/B2730823.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2730824.png)

![[4,5-Bis-(hydroxymethyl)-4,5-dihydroisoxazole-3-carboxylic acid hydrazide][1-(4-nitrophenyl)piperid-4-one]acetal](/img/structure/B2730826.png)

![1-methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]](/img/structure/B2730828.png)

![(E)-2-(3-(naphthalen-1-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2730831.png)

![2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-N-(4-chlorophenyl)-2-methyl-1-hydrazinecarboxamide](/img/structure/B2730832.png)

![Tert-butyl N-[(3S,4S)-4-[amino(phenyl)methyl]oxolan-3-yl]carbamate](/img/structure/B2730838.png)